molecular formula C16H14N2O2S B253418 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No. B253418
M. Wt: 298.4 g/mol
InChI Key: JNAHLXCXFXWTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MBTH-PhAc and is a derivative of benzothiazole. MBTH-PhAc has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of MBTH-PhAc is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. MBTH-PhAc may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MBTH-PhAc has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, MBTH-PhAc has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MBTH-PhAc in lab experiments is its potential as an anti-cancer agent. The compound has shown promising results in inhibiting the growth of cancer cells. Another advantage is its anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. However, one of the limitations of using MBTH-PhAc is its toxicity. The compound has been found to be toxic at higher concentrations and may cause adverse effects in vivo.

Future Directions

There are various future directions for the research on MBTH-PhAc. One direction is to further investigate the mechanism of action of the compound. This will help in understanding how the compound inhibits the growth of cancer cells and may lead to the development of more effective anti-cancer drugs. Another direction is to investigate the potential of MBTH-PhAc in the treatment of neurodegenerative diseases. The compound has shown neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the optimal dosage and administration of MBTH-PhAc to minimize toxicity and maximize its therapeutic effects.
Conclusion:
In conclusion, MBTH-PhAc is a promising compound that has shown potential in various scientific research applications. The compound has been synthesized using various methods and has shown anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. However, more research is needed to fully understand the mechanism of action of the compound and to determine its optimal dosage and administration.

Synthesis Methods

The synthesis of MBTH-PhAc involves a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetylamino benzothiazole. This compound is then reacted with phenylacetic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form N-(2-acetylamino-6-methoxybenzothiazol-yl)-2-phenylacetamide. The final step involves the deacetylation of the compound using sodium hydroxide to form MBTH-PhAc.

Scientific Research Applications

MBTH-PhAc has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. MBTH-PhAc has shown potential as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been used in the development of new drugs for the treatment of cancer.

properties

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C16H14N2O2S/c1-20-12-7-8-13-14(10-12)21-16(17-13)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

JNAHLXCXFXWTDS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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